AI-4-57

Description

Properties

CAS No. |

63053-14-5 |

|---|---|

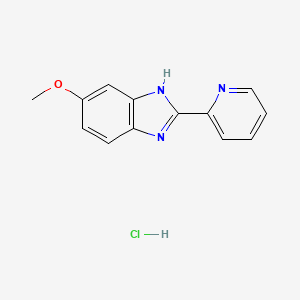

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

6-methoxy-2-pyridin-2-yl-1H-benzimidazole |

InChI |

InChI=1S/C13H11N3O/c1-17-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) |

InChI Key |

FXXLTIFEBMOGOJ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI-4-57 Hydrochloride; AI 4 57 Hydrochloride; AI457 Hydrochloride; AI-4-57 HCl; AI 4 57 HCl; AI457 HCl; 1H-Benzimidazole, 6-methoxy-2-(2-pyridinyl)-; |

Origin of Product |

United States |

Foundational & Exploratory

AI-4-57: A Deep Dive into its Mechanism of Action as a CBFβ-RUNX1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Quantitative Data Summary

| Compound | Assay Type | Target | IC50 (μM) | Notes |

| AI-4-57 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 22 | Identified from a screen of the NCI Diversity Set.[1][2] |

| AI-4-88 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | An inactive derivative lacking the methoxy functionality.[2] |

| AI-4-83 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 0.35 ± 0.05 | A more potent derivative.[2] |

| AI-10-11 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 14 ± 4 | |

| AI-10-19 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | Inactive bivalent compound.[2] |

| AI-10-47 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | - | A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2] |

| AI-10-49 | - | CBFβ-SMMHC/RUNX1 binding | - | A potent and specific bivalent inhibitor.[2][3] |

Key Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.

-

Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this context, the RUNX1 Runt domain was fused to a Cerulean fluorescent protein (donor), and CBFβ-SMMHC was fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of the donor fluorophore results in emission from the acceptor fluorophore. Inhibitors of the interaction will disrupt FRET.

-

Protocol:

-

Recombinant Cerulean-Runt domain and Venus-CBFβ-SMMHC proteins were purified.

-

A concentration of 100 nM for both fusion proteins was used in the assay.

-

The reaction was incubated to allow for binding to reach equilibrium.

-

The fluorescence emission was measured at 525 nm (acceptor) and 474 nm (donor).

-

The ratio of the emission intensities (525 nm / 474 nm) was calculated and plotted against the compound concentration to determine the IC50 value.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR can detect changes in the chemical environment of atomic nuclei upon ligand binding. Two-dimensional 15N-1H heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein can show chemical shift perturbations for amino acid residues at the binding interface. Saturation Transfer Difference (STD) NMR can identify which parts of a small molecule are in close proximity to the protein.

-

Protocol for HSQC:

-

Uniformly 15N-labeled CBFβ was concentrated to 0.5 mM.

-

Two-dimensional 15N-1H HSQC spectra were recorded at 25 °C on a Bruker 18.8 T spectrometer.[4]

-

A second HSQC spectrum was recorded, and the chemical shift perturbations were determined by comparing the spectra with and without the compound.[2][4]

-

-

Protocol for STD NMR:

-

One-dimensional 1H NMR spectra were recorded with selective saturation of protein resonances (on-resonance) and without (off-resonance).

-

The difference spectrum (off-resonance minus on-resonance) reveals the signals from the parts of the small molecule that are in close contact with the protein.[4]

Co-Immunoprecipitation (Co-IP)

This technique was used to assess the disruption of the CBFβ-RUNX1 interaction within a cellular context.

-

Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey").

-

Protocol:

-

Cells were lysed to release cellular proteins.

-

An antibody targeting one of the proteins of interest (e.g., RUNX1) was added to the lysate and incubated to allow for antibody-antigen binding.

-

Protein A/G beads were added to capture the antibody-protein complexes.

-

The beads were washed to remove non-specifically bound proteins.

-

The bound proteins were eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., CBFβ) to determine the extent of co-precipitation. A reduction in the co-precipitated protein in the treated samples indicates inhibition of the interaction.[4]

Signaling Pathways and Experimental Workflows

Caption: FRET Assay Experimental Workflow.

Caption: HSQC NMR Experimental Workflow.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AI-4-57 and its Derivatives in Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the CBFβ-SMMHC-RUNX1 Axis in inv(16) AML

AI-4-57: A Novel Inhibitor of the CBFβ-SMMHC-RUNX1 Interaction

Mechanism of Action

AI-10-49: An Optimized Derivative with Enhanced Potency

Quantitative Data Summary

| Compound | Target/Assay | IC50 | Cell Line | Reference |

| This compound | CBFβ-SMMHC/RUNX1 Binding | 22 µM | N/A | [3][4] |

| AI-4-83 | ME-1 Cell Growth | ~3 µM | ME-1 | [2] |

| AI-10-49 | CBFβ-SMMHC/RUNX1 Binding | 0.26 µM | N/A | [3][4] |

| AI-10-49 | ME-1 Cell Growth | 0.6 µM | ME-1 | [2][3][4] |

| AI-10-49 | Normal Human Bone Marrow Cells | >25 µM | Normal Bone Marrow | [2][3][4] |

| Model | Parameter | Treatment | Result | P-value | Reference |

| ME-1 Cells | RUNX1/CBFβ-SMMHC Dissociation | 1 µM AI-10-49 for 6 hours | 90% dissociation | N/A | [3][4] |

| Mouse Model of inv(16) AML | Median Leukemia Latency | DMSO (Control) | 33.5 days | 2.7x10-6 | [3][4] |

| AI-10-49 | 61 days | ||||

| Primary inv(16) AML Patient Cells | Cell Viability | 10 µM AI-10-49 for 48 hours | ~50% reduction | N/A | [3][4] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

-

Purpose: To quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.

-

Methodology:

-

Recombinant Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ-SMMHC are expressed and purified.

-

A constant concentration of the fluorescently tagged proteins (e.g., 10 nM each) is incubated in an appropriate buffer.

-

The mixture is excited at the donor fluorophore's excitation wavelength (e.g., 433 nm for Cerulean).

-

Emission intensities are measured at both the donor (e.g., 474 nm) and acceptor (e.g., 525 nm for Venus) wavelengths.

-

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the protein-protein interaction.

-

IC50 values are determined by fitting the dose-response data to a suitable inhibition curve.[2]

-

Co-Immunoprecipitation (Co-IP)

-

Purpose: To assess the disruption of the endogenous RUNX1/CBFβ-SMMHC complex in cells.

-

Methodology:

-

Cells are lysed, and total protein is quantified.

-

An antibody targeting one of the proteins in the complex (e.g., anti-RUNX1) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Protein A/G beads are added to precipitate the antibody-protein complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-CBFβ) to detect the co-precipitated protein.

-

A reduction in the co-precipitated protein in the treated sample compared to the control indicates disruption of the protein-protein interaction.

References

In-Depth Technical Guide: Binding Affinity of AI-4-57 to CBFβ-SMMHC

For Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Data

| Parameter | Value | Method | Target Complex | Reference |

| IC50 | 22 µM | FRET Assay | Venus-CBFβ-SMMHC / Cerulean-RUNX1 Runt Domain | [1][2] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibition of CBFβ-SMMHC/RUNX1 Interaction

a. Protein Constructs:

-

Donor: Cerulean fluorescent protein fused to the RUNX1 Runt domain.

-

Acceptor: Venus fluorescent protein fused to CBFβ-SMMHC.

b. Reagents and Materials:

-

Purified Cerulean-RUNX1 Runt domain protein.

-

Purified Venus-CBFβ-SMMHC protein.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well microplates.

-

Plate reader capable of measuring FRET.

c. Procedure:

-

Prepare a solution containing 10 nM Cerulean-RUNX1 Runt domain and 10 nM Venus-CBFβ-SMMHC in the assay buffer.

-

Add the protein mixture to the wells of the 384-well plate.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence emission at the donor (e.g., 475 nm) and acceptor (e.g., 525 nm) wavelengths upon excitation at the donor's excitation wavelength (e.g., 433 nm).

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

15N-1H Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy for Binding Site Identification

a. Sample Preparation:

-

Express and purify 15N-labeled CBFβ protein.

-

Prepare the NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5) containing 10% D2O.

-

Prepare two NMR samples:

-

15N-labeled CBFβ in NMR buffer.

-

b. NMR Data Acquisition:

-

Acquire a 15N-1H HSQC spectrum for the 15N-labeled CBFβ sample without the compound. This serves as the reference spectrum.

c. Data Analysis:

-

Process both HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Overlay the two spectra and compare the chemical shifts of the amide peaks.

Signaling Pathway and Experimental Workflow Visualizations

CBFβ-SMMHC Signaling Pathway in Acute Myeloid Leukemia (AML)

The oncogenic fusion protein CBFβ-SMMHC plays a critical role in the pathogenesis of inv(16) AML by deregulating the normal function of the transcription factor RUNX1.[3][4] The following diagram illustrates the core signaling pathway.

Caption: CBFβ-SMMHC pathway in AML.

Experimental Workflow for this compound IC50 Determination using FRET

Caption: FRET assay workflow for IC50.

Logical Relationship of this compound Action

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PubMed [pubmed.ncbi.nlm.nih.gov]

early-stage research on AI-4-57 compound

To provide the requested in-depth technical guide, further clarification on the compound is necessary. Please verify the compound's designation and, if possible, provide additional identifying information, such as:

-

Alternative Names: The full chemical name, IUPAC name, or any other known synonyms.

-

Source Publication: Any research articles, patents, conference proceedings, or pre-print servers that mention this compound.

-

Associated Research Group or Institution: The name of the university, company, or principal investigator involved in its development.

Once more specific information is available, a comprehensive guide can be compiled, including the requested data tables, detailed experimental protocols, and pathway visualizations.

Biophysical Characterization of AI-4-57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Findings: Quantitative Data Summary

| Parameter | Value | Method | Target |

| IC50 | 22 ± 8 μM | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically <10 nm), excitation of the donor fluorophore can lead to energy transfer to the acceptor, which then emits fluorescence. In this assay, the RUNX1 Runt domain is fused to a donor fluorophore (e.g., Cerulean) and CBFβ-SMMHC to an acceptor fluorophore (e.g., Venus). Inhibition of their interaction by AI-4-57 leads to a decrease in the FRET signal.

Experimental Workflow:

Caption: Workflow for the FRET-based inhibition assay.

Detailed Steps:

-

Protein Expression and Purification: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ-SMMHC are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Assay Setup: In a microplate format, 10 nM of Cerulean-Runt domain and 10 nM of Venus-CBFβ-SMMHC are combined in an appropriate assay buffer.[1]

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Fluorescence Measurement: The fluorescence emission is measured at 474 nm (donor emission) and 525 nm (acceptor/FRET emission) using a plate reader with an excitation wavelength suitable for the donor (e.g., 433 nm).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. 15N-1H HSQC Titration

Principle: The 15N-1H HSQC experiment provides a fingerprint of a protein, where each peak corresponds to the amide group of a specific amino acid residue. Upon binding of a small molecule, residues at the binding site and those undergoing conformational changes will exhibit chemical shift perturbations (CSPs) or changes in peak intensity.

Experimental Workflow:

Caption: Workflow for 15N-1H HSQC titration experiment.

Detailed Steps:

-

Protein Expression and Labeling: Uniformly 15N-labeled CBFβ is expressed in minimal media containing 15NH4Cl as the sole nitrogen source and subsequently purified.[2]

-

NMR Sample Preparation: A sample of 15N-CBFβ (e.g., 150 μM) is prepared in a suitable NMR buffer.[2]

-

Reference Spectrum: A baseline 15N-1H HSQC spectrum of the protein alone is recorded.[1]

-

Data Analysis: The spectra are overlaid, and the chemical shifts of the backbone amide protons and nitrogens are compared. Residues showing significant CSPs are identified, indicating their involvement in the binding interaction.[1]

2. Saturation Transfer Difference (STD) NMR

Principle: STD NMR is used to identify which protons of a small molecule are in close contact with a large protein. The protein is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its signals in a difference spectrum.

Detailed Steps:

-

On-Resonance Spectrum: A 1H NMR spectrum is acquired with selective saturation of protein resonances that are not overlapping with ligand signals.

-

Off-Resonance Spectrum: A reference 1H NMR spectrum is acquired with the saturation frequency set to a region where no protein or ligand signals are present.

-

Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting STD spectrum shows only the signals of the ligand that have received saturation from the protein.

Signaling Pathway and Mechanism of Action

References

Unraveling the Pharmacophore of AI-4-57: A Technical Guide for Drug Development Professionals

Core Pharmacophoric Features of AI-4-57

Quantitative Analysis of Inhibitory Activity

| Compound | Modification from this compound | IC50 (µM) for CBFβ-SMMHC-RUNX1 Interaction | IC50 (µM) for wildtype CBFβ-RUNX1 Interaction |

| This compound | - | 22 | Modest potency |

| AI-4-88 | Lacks the methoxy functionality | Inactive | - |

| AI-10-47 | Trifluoromethoxy substitution | - | Improved activity over this compound |

| AI-10-104 | Trifluoromethoxy substitution on a modified scaffold | - | 1.25 |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

The FRET assay is a cornerstone for quantifying the inhibitory activity of compounds against the CBFβ-RUNX1 interaction.

-

Protein Preparation: Cerulean-fused Runt domain of RUNX1 and Venus-fused CBFβ (or CBFβ-SMMHC) are expressed and purified.

-

Assay Conditions: The assay is typically performed with 10 nM of the Cerulean-Runt domain and 10 nM of the Venus-CBFβ fusion protein.[3]

-

Compound Incubation: The compounds to be tested are added at varying concentrations.

-

Data Acquisition: The ratio of emission intensities at 525 nm (Venus) and 474 nm (Cerulean) is measured. A decrease in this ratio indicates inhibition of the protein-protein interaction.

-

Data Analysis: The data is fitted to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition. Three independent measurements are typically performed, and the average and standard deviation are used for IC50 data fitting.[3]

FRET Assay Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Data Acquisition:

-

Data Analysis:

-

STD NMR: The difference between the off-resonance and on-resonance spectra reveals which protons of the small molecule are in close contact with the protein.

Signaling Pathway and Mechanism of Action

References

In-depth Technical Guide: The Impact of AI-4-57 on Aberrant Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Aberrant Transcription Factor CBFβ-SMMHC

Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoietic development, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The inv(16)(p13q22) chromosomal rearrangement, frequently observed in AML, results in the fusion of the CBFB gene with the MYH11 gene, which encodes the smooth muscle myosin heavy chain. The resultant CBFβ-SMMHC fusion protein retains the ability to bind to RUNX1 but exhibits altered localization and function. It effectively sequesters RUNX1 in the cytoplasm, preventing it from regulating its target genes, thereby disrupting normal hematopoietic differentiation and promoting the proliferation of leukemic blasts.

AI-4-57: A Direct Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction

Quantitative Data on Inhibitory Activity

| Compound | Assay Type | Target | IC50 Value | Reference |

| This compound | Fluorescence Resonance Energy Transfer (FRET) | CBFβ-SMMHC/RUNX1 Interaction | 22 µM | [1] |

| AI-10-49 | Fluorescence Resonance Energy Transfer (FRET) | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [1] |

| AI-10-49 | Cell Viability (MTT Assay) | ME-1 (inv(16) AML cell line) | 0.6 µM | [1] |

Mechanism of Action and Downstream Signaling Effects

Furthermore, the restoration of RUNX1 activity leads to the upregulation of genes that are normally repressed by CBFβ-SMMHC, such as RUNX3, CSF1R, and CEBPA. This shift in gene expression contributes to the induction of myeloid differentiation and a reduction in leukemic cell proliferation.

Signaling Pathway Diagram

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening

This assay is used to quantify the inhibition of the CBFβ-SMMHC and RUNX1 interaction.

Principle: A fluorescent donor (e.g., Cerulean) is fused to the RUNX1 Runt domain, and a fluorescent acceptor (e.g., Venus) is fused to CBFβ-SMMHC. When the two proteins interact, FRET occurs, resulting in a detectable signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Protein Expression and Purification: Express Cerulean-Runt domain and Venus-CBFβ-SMMHC fusion proteins in a suitable expression system (e.g., E. coli) and purify them.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the donor and acceptor fusion proteins (e.g., 100 nM each) to a buffer solution (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence emission at two wavelengths: the donor's emission maximum (e.g., 474 nm for Cerulean) and the acceptor's emission maximum (e.g., 525 nm for Venus) after exciting at the donor's excitation wavelength.

-

Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay for RUNX1 Occupancy

Protocol:

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for RUNX1 or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., MYC, RUNX3, CSF1R, CEBPA) and a control region.

-

Data Analysis: Calculate the fold enrichment of RUNX1 binding at the target promoters in inhibitor-treated cells relative to DMSO-treated cells, normalized to the input and IgG controls.

Experimental Workflow Diagram

Conclusion

References

Methodological & Application

Application Notes and Protocols for AI-4-57 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Notes |

| AI-4-57 | FRET Assay | CBFβ-SMMHC/RUNX1 | 22 ± 8 | Identified as an active inhibitor from a library screen.[2] |

| AI-4-88 | FRET Assay | CBFβ-SMMHC/RUNX1 | > 2.5 | An inactive derivative lacking the methoxy group, used as a negative control.[2] |

| AI-4-71 | Cell Growth Assay | ME-1 (inv(16)) | - | Demonstrated sensitivity to the compound. |

| AI-4-83 | Cell Growth Assay | ME-1 (inv(16)) | 0.35 ± 0.05 | A bivalent derivative with enhanced potency.[2] |

| AI-4-82 | Cell Growth Assay | ME-1 (inv(16)) | - | Demonstrated sensitivity to the compound. |

| AI-10-19 | Cell Growth Assay | ME-1 (inv(16)) | > 2.5 | An inactive analog.[2] |

| This compound | Cell Growth Assay | U937 (non-inv(16)) | Unaffected | Demonstrates specificity for inv(16) cells. |

| This compound | Cell Growth Assay | Kasumi-1 (non-inv(16)) | Unaffected | Demonstrates specificity for inv(16) cells. |

| AI-10-47 | FRET Assay | CBFβ-SMMHC/RUNX1 | - | A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2] |

| AI-10-49 | Apoptosis Assay | inv(16) AML cells | - | A potent bivalent inhibitor that induces apoptosis.[3] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

Materials:

-

Venus-CBFβ-SMMHC fusion protein

-

Cerulean-Runt domain fusion protein

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Fluorescence plate reader with FRET capabilities

Protocol:

-

Prepare a solution of 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in assay buffer.[4]

-

In a 384-well plate, add the test compounds to the wells.

-

Add the Cerulean-Runt domain and Venus-CBFβ-SMMHC protein mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence emission at 525 nm (Venus) and 474 nm (Cerulean) with excitation at the Cerulean excitation wavelength (around 433 nm).

-

Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.[4]

-

Plot the FRET ratio against the compound concentration and fit the data using a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay

Materials:

-

ME-1 (inv(16) positive) cell line

-

U937 and Kasumi-1 (inv(16) negative) cell lines

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well clear plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader for luminescence or absorbance

Protocol:

-

Culture the cell lines in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere or stabilize for a few hours.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the IC50 or GI50 values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

Uniformly 15N-labeled CBFβ protein

-

NMR Buffer (e.g., PBS in D2O)

-

NMR spectrometer with a cryoprobe

Protocol for STD NMR:

-

Acquire a 1D proton NMR spectrum of the mixture.

-

Acquire STD NMR spectra with on-resonance saturation of the protein (e.g., at 0.4 ppm) and off-resonance saturation (e.g., at 70 ppm) for different saturation times (e.g., 500 and 2000 ms).[4]

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

Protocol for 15N-HSQC:

-

Acquire a 2D 15N-1H HSQC spectrum of 0.5 mM 15N-labeled CBFβ in the absence of the compound.[4]

-

Acquire a second 2D 15N-1H HSQC spectrum.

Mandatory Visualizations

Caption: Workflow for the Fluorescence Resonance Energy Transfer (FRET) assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AI-4-57 in Mouse Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway Disruption by AI-4-57/AI-10-49

Data Presentation

In Vitro Efficacy of this compound and Derivatives

| Compound | Target Interaction | IC50 (µM) | Cell Line | Cell Growth IC50 (µM) | Reference |

| This compound | CBFβ-SMMHC/RUNX1 | 22 | ME-1 (inv(16)) | ~3 | [1][2][3] |

| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 | ME-1 (inv(16)) | 0.6 | [2][3] |

| AI-10-49 | - | >25 | Normal Human Bone Marrow | >25 | [2][3] |

In Vivo Efficacy of AI-10-49 in a Mouse Model of inv(16) AML

| Mouse Model | Treatment Group | Dose and Schedule | Median Survival (days) | P-value | Reference |

| Cbfb+/MYH11:Ras+/G12D | Vehicle (DMSO) | - | 33.5 | - | [1] |

| Cbfb+/MYH11:Ras+/G12D | AI-10-49 | 200 mg/kg/day for 10 days | 61 | 2.7 x 10⁻⁶ | [1] |

| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | Vehicle (DMSO) | - | 25 | - | [5] |

| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | AI-10-49 | 200 mg/kg/day (days 5-14) | 39 | 0.00184 | [5] |

| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | JQ1 | 50 mg/kg/day (days 5-25) | 32 | 0.00184 | [5] |

| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | AI-10-49 + JQ1 | As above | 55 | <0.005 | [5] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Transplant Mouse Model

1. Materials:

-

Mice: Wild-type C57BL/6 recipient mice (8-10 weeks old).[5]

-

Leukemic Cells: Cbfb+/MYH11:Ras+/G12D leukemic cells harvested from donor mice.[1][5]

-

Equipment: Irradiation source, syringes, needles, cell counter.

2. Experimental Workflow:

Caption: Experimental workflow for in vivo efficacy studies.

3. Procedure:

-

Harvest leukemic cells from the spleen of donor Cbfb+/MYH11:Ras+/G12D mice.[5]

-

Prepare recipient C57BL/6 mice by administering a sub-lethal dose of irradiation (e.g., 650 rads).[5]

-

Transplant a defined number of leukemic cells (e.g., 1 x 10³ to 50 x 10³) into each recipient mouse via tail vein injection.[5]

-

Randomize mice into treatment and vehicle control groups.

-

Monitor mice daily for signs of leukemia, including reduced motility, hunched posture, and pale paws (anemia).[5]

-

Euthanize mice when they exhibit signs of advanced disease and record the date for survival analysis.

Protocol 2: Cell Viability (MTT) Assay

1. Materials:

-

Leukemia Cell Lines: ME-1 (inv(16)), Kasumi-1 (t(8;21)), U937 (lymphoma).[1]

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Equipment: 96-well plates, incubator, microplate reader.

2. Procedure:

-

Culture leukemia cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of the inhibitor in culture medium.

-

Add the inhibitor at various concentrations to the appropriate wells. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

1. Materials:

-

Reagents: Cell lysis buffer, antibodies against RUNX1 and CBFβ, Protein A/G agarose beads, wash buffers, SDS-PAGE loading buffer.

-

Equipment: Centrifuge, western blot apparatus.

2. Procedure:

-

Harvest and lyse the cells to prepare whole-cell extracts.

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against RUNX1 overnight at 4°C to form antibody-protein complexes.

-

Add Protein A/G agarose beads to precipitate the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for western blotting.

-

Probe the membrane with an antibody against CBFβ to detect the amount of CBFβ-SMMHC co-precipitated with RUNX1.

-

Compare the amount of co-precipitated CBFβ-SMMHC between treated and untreated samples to determine the extent of disruption.

Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AI-4-57 Studies

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Data Presentation

In Vitro Efficacy and Pharmacokinetics of AI-4-57 and Derivatives

| Compound | Assay | Target | IC50 | Cell Line | Half-life (t½) in mouse plasma | Reference |

| This compound | FRET | CBFβ-SMMHC/RUNX1 | 22 µM | - | 37 min | [1] |

| AI-10-49 | FRET | CBFβ-SMMHC/RUNX1 | 0.26 µM | - | 380 min | [4][5] |

| AI-10-49 | Cell Viability | - | 0.6 µM | ME-1 | - | [1][5] |

| AI-4-83 | Cell Viability | - | ~3 µM | ME-1 | - | [1] |

Signaling Pathway

Experimental Protocols

Preparation of this compound for In Vitro Studies

-

For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Förster Resonance Energy Transfer (FRET) Assay

This protocol is for screening compounds that inhibit the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.

Caption: Workflow for the FRET-based protein interaction assay.

Materials:

-

Purified Cerulean-fused RUNX1 Runt domain

-

Purified Venus-fused CBFβ

-

Assay buffer

-

Microplate reader capable of FRET measurements

Protocol:

-

In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the test compound.

-

Incubate the plate at room temperature for the optimized duration.

-

Measure the fluorescence emission at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a microplate reader.

-

Calculate the ratio of the emission intensities at 525 nm to 474 nm.

Co-Immunoprecipitation (Co-IP)

Caption: Workflow for Co-immunoprecipitation to study protein interactions.

Materials:

-

ME-1 cell line (or other inv(16) AML cells)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)[6]

-

Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)[6]

-

Protein A/G agarose beads

-

Control IgG (rabbit or mouse)

-

Western blotting reagents

Protocol:

-

Culture ME-1 cells to the desired density.

-

Harvest and lyse the cells in modified RIPA buffer on ice.[6]

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with control IgG and Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with rotation.[6]

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

-

Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Materials:

-

ME-1 cells

-

Formaldehyde for cross-linking

-

ChIP-grade anti-RUNX1 antibody

-

Reagents for chromatin shearing (e.g., sonicator)

-

Buffers for lysis, washing, and elution

-

Reagents for reverse cross-linking and DNA purification

-

Reagents for library preparation and next-generation sequencing

Protocol:

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.

-

Immunoprecipitate the chromatin with an anti-RUNX1 antibody.

-

Wash the immune complexes to remove non-specific binding.

-

Elute the chromatin from the antibody.

-

Reverse the cross-links and purify the DNA.

-

Prepare the DNA library for next-generation sequencing.

Cell Viability Assay

Materials:

-

Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)

-

Normal human bone marrow cells (as a control)

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[8][9]

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the compound concentration and determine the IC50 value.

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. AI-10-49 - Wikipedia [en.wikipedia.org]

- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: AI-4-57 Dosage and Administration In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

References

Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Assay of AI-4-57

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway and Mechanism of Inhibition

References

Application Notes and Protocols for NMR-Based Analysis of AI-4-57 Binding to CBFβ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-RUNX1 and Inhibition by AI-4-57

Quantitative Data Summary

| Compound | Target | Assay | IC50 (μM) | Reference |

| This compound | CBFβ-SMMHC-RUNX1 | FRET | 22 | [3][5] |

Experimental Workflow for NMR Binding Analysis

Caption: General workflow for NMR binding studies.

Detailed Experimental Protocols

Chemical Shift Perturbation (CSP) NMR

Materials:

-

¹⁵N-labeled CBFβ protein

-

NMR Buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, in 90% H₂O/10% D₂O)

-

NMR tubes

Protocol:

-

Protein Preparation: Express and purify ¹⁵N-labeled CBFβ using established protocols. Concentrate the protein to a final concentration of 0.1-0.5 mM in the NMR buffer.

-

NMR Data Acquisition:

-

Acquire a 2D ¹⁵N-¹H HSQC spectrum at each titration point. It is crucial to ensure that the experimental conditions (temperature, pH) remain constant throughout the titration.

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Overlay the HSQC spectra from the titration series.

-

Calculate the weighted average chemical shift perturbation (Δδ) for each backbone amide resonance using the following equation: Δδ = |Δδ(¹H)| + |Δδ(¹⁵N)| / 5 where Δδ(¹H) and Δδ(¹⁵N) are the changes in the proton and nitrogen chemical shifts, respectively.

-

Plot the chemical shift perturbations as a function of residue number. Residues with significant chemical shift changes are likely to be at or near the binding interface.

-

Saturation Transfer Difference (STD) NMR

Materials:

-

Unlabeled CBFβ protein

-

NMR Buffer (in 100% D₂O)

-

NMR tubes

Protocol:

-

NMR Data Acquisition:

-

For the protein-ligand sample, acquire a pair of spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no protein or ligand signals.

-

The on-resonance saturation is typically applied in a region where only protein signals are present (e.g., 0 to -1 ppm for aliphatic protons or ~7.5-8.5 ppm for aromatic protons, avoiding ligand signals).

-

The off-resonance saturation is applied far from any signals (e.g., 30-40 ppm).

-

A train of selective Gaussian pulses is used for saturation, with a total saturation time typically between 1 and 3 seconds.

-

Data Processing and Analysis:

-

The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Only the signals from the ligand that binds to the protein will appear in the STD spectrum.

-

The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. By comparing the relative intensities, a binding epitope of the ligand can be mapped.

-

Data Analysis and Interpretation Logic

Caption: Data analysis and interpretation flowchart.

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

Application Notes and Protocols for AI-4-57 in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Biochemical and Cellular Activity of AI-4-57

| Assay Type | Target/System | Parameter | Value | Reference |

| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | IC50 | 22 µM | [1] |

| Cell Viability | Leukemia Cell Lines | Activity | Weak |

Signaling Pathway and Mechanism of Action

Experimental Protocols

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Caption: Workflow for the MTT cell viability assay.

Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX1 Interaction

This protocol describes the immunoprecipitation of endogenous RUNX1 to detect its interaction with CBFβ in ME-1 cells, a human acute myeloid leukemia cell line.

Materials:

-

ME-1 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-RUNX1 antibody (for immunoprecipitation)

-

Anti-CBFβ antibody (for Western blotting)

-

Normal Rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

-

Reagents and equipment for Western blotting

Protocol:

-

Cell Culture and Treatment:

-

Culture ME-1 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To the pre-cleared lysate, add the anti-RUNX1 antibody or Normal Rabbit IgG and incubate overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-CBFβ antibody.

-

Detect the protein using an appropriate secondary antibody and chemiluminescence substrate.

-

The amount of co-immunoprecipitated CBFβ will be indicative of the extent of the CBFβ-RUNX1 interaction.

-

Caption: Workflow for Co-Immunoprecipitation of CBFβ-RUNX1.

Fluorescence Resonance Energy Transfer (FRET) Assay

Materials:

-

Purified recombinant Cerulean-RUNX1 Runt domain (Donor)

-

Purified recombinant Venus-CBFβ (Acceptor)

-

FRET assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader capable of FRET measurements

Protocol:

-

Assay Preparation:

-

Protein Addition:

-

Prepare a master mix of Cerulean-Runt domain and Venus-CBFβ in FRET assay buffer. A final concentration of 10 nM for each protein is a good starting point.[1]

-

Dispense the protein master mix into each well of the 384-well plate containing the compound dilutions.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

FRET Measurement:

-

Measure the fluorescence using a plate reader.

-

Excite the donor (Cerulean) at approximately 433 nm.

-

Measure the emission of the donor (Cerulean) at approximately 475 nm and the emission of the acceptor (Venus) due to FRET at approximately 525 nm.

-

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Normalize the FRET ratios to the DMSO control.

-

Caption: Workflow for the in vitro FRET assay.

In Vivo Application Notes

Conclusion

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umassmed.edu [umassmed.edu]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of AI-4-57 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of CBFβ-SMMHC and AI-4-57 Intervention

Quantitative Data of this compound Analogs

| Compound ID | R-group Modification | IC50 (µM) | Reference |

| This compound | -OCH3 | 22 | [2] |

| AI-4-88 | -H | Inactive | [2] |

| AI-10-47 | -OCF3 | 3.2 | [2] |

| AI-4-83 | Bivalent (7-atom linker) | 0.35 | [2] |

| AI-10-49 | Bivalent (trifluoromethoxy) | 0.26 | [2] |

Experimental Protocols

The general synthetic route to 2-pyridyl benzimidazoles involves the condensation of a substituted o-phenylenediamine with isonicotinic acid.

General Synthetic Workflow

Protocol 1: Synthesis of 5-substituted-2-(4-pyridyl)benzimidazoles (General Procedure)

This protocol is adapted from a general method for the synthesis of 2-pyridylbenzimidazoles.

Materials:

-

Substituted 4-chloro-o-phenylenediamine (1.0 equiv)

-

Isonicotinic acid (1.0 equiv)

-

Polyphosphoric acid

-

Ice

-

Concentrated ammonium hydroxide solution

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

To a mixture of the substituted 4-chloro-o-phenylenediamine and isonicotinic acid, add polyphosphoric acid.

-

Heat the reaction mixture to 200°C and maintain this temperature for 45 minutes.

-

Allow the mixture to cool to room temperature and then pour it onto ice.

-

Basify the solution with concentrated ammonium hydroxide.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 5-substituted-2-(4-pyridyl)benzimidazole.

Protocol 2: Synthesis of AI-10-47 (Hypothetical Detailed Protocol based on Analog Information)

Materials:

-

4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 equiv)

-

Isonicotinic acid (1.0 equiv)

-

Polyphosphoric acid

-

Ice

-

Concentrated ammonium hydroxide solution

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Combine 4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 mmol) and isonicotinic acid (1.0 mmol) in a round-bottom flask.

-

Add polyphosphoric acid (approx. 10-fold excess by weight) to the flask.

-

Heat the mixture to 180-200°C with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

References

Troubleshooting & Optimization

improving AI-4-57 solubility for experiments

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Dissolving AI-4-57

| Problem | Potential Cause | Recommended Solution |

| This compound is not dissolving in DMSO. | 1. Contaminated or old DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. 2. Insufficient mixing: The compound may not have been adequately mixed with the solvent. 3. Low temperature: The ambient temperature may be too low for efficient dissolution. | 1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. 2. Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. 3. Gently warm the solution in a water bath (up to 37°C) to aid dissolution. Do not overheat, as it may degrade the compound. |

| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. Poor aqueous solubility: this compound has low solubility in water, and adding a concentrated DMSO stock to an aqueous buffer can cause it to precipitate out of solution. 2. High final concentration: The desired final concentration in the aqueous medium may exceed the solubility limit of this compound. | 1. Increase the volume of the aqueous medium and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing. 2. Perform a serial dilution of the DMSO stock into the aqueous medium. 3. Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies, if applicable to your experimental design. Always perform vehicle control experiments. |

| Inconsistent experimental results. | 1. Inaccurate stock concentration: This could be due to incomplete dissolution or degradation of the compound. 2. Precipitation in culture medium: The compound may be precipitating over time in the cell culture medium, leading to a decrease in the effective concentration. | 1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Protect the stock solution from light and repeated freeze-thaw cycles. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method. |

Quantitative Data Summary

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble | The most commonly reported solvent for creating stock solutions. Fresh, anhydrous DMSO is recommended. |

| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |

| Ethanol | Limited Data | Some sources suggest potential solubility, but DMSO is the preferred solvent. |

Experimental Protocols

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

-

If any particulate matter is still visible, place the tube in a sonicator water bath for 10-15 minutes.

-

Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Visualizations

Technical Support Center: Overcoming Off-Target Effects of AI-4-57

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed.

-

Question: My cells are showing a phenotype that is not consistent with the known function of the CBFβ-RUNX1 complex. What could be the cause?

-

-

Troubleshooting Steps:

-

Use a Structurally Distinct Inhibitor: Treat cells with another inhibitor of the CBFβ-RUNX1 pathway that has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.

-

Issue 2: Significant cell toxicity or death at concentrations expected to be effective.

-

Answer: While inhibition of the CBFβ-RUNX1 pathway can affect cell viability, excessive toxicity, especially at or below the IC50, may indicate off-target effects on essential cellular machinery.[2]

-

Troubleshooting Steps:

-

Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) to ensure the observed toxicity is not due to the solvent.

-

Issue 3: Lack of a clear downstream signaling effect.

-

Answer: This could be due to several factors, including suboptimal experimental conditions or the inhibitor not effectively engaging its target in your specific cell type.

-

Troubleshooting Steps:

-

Western Blot Analysis: Carefully validate your antibodies and optimize your western blot protocol to ensure you can reliably detect changes in your target proteins.

-

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than the intended target.[4] These interactions can lead to misleading experimental results, cellular toxicity, and are a significant concern in drug development as they can cause unforeseen side effects.[2][4]

Q3: How can I proactively minimize off-target effects in my experiments?

A: Proactive measures include using the lowest effective concentration of the inhibitor, validating findings with a second, structurally different inhibitor for the same target, and performing rescue experiments.[2] Additionally, consulting literature and databases for known off-targets of similar compounds can be beneficial.

A: Essential controls include:

-

Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

-

Untreated Control: To establish a baseline.

-

Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working.

-

Negative Control: A structurally similar but inactive molecule, if available.

Data Presentation

When assessing on-target versus off-target effects, it is crucial to organize your data systematically. Below are example tables to guide your data presentation.

| Concentration (μM) | On-Target Effect (e.g., % Inhibition of RUNX1 Target Gene Expression) | Off-Target Effect (e.g., % Cell Viability) |

| 0 (Vehicle) | 0% | 100% |

| 5 | 20% | 98% |

| 10 | 45% | 95% |

| 22 (IC50) | 50% | 90% |

| 50 | 55% | 70% |

| 100 | 60% | 40% |

Table 2: Comparison of Inhibitors on a Key Phenotype

| Treatment | Observed Phenotype (e.g., % Apoptosis) |

| Vehicle Control | 5% |

| AI-4-57 (22 μM) | 40% |

| Structurally Distinct Inhibitor (at its IC50) | 38% |

| Negative Control Compound (22 μM) | 6% |

Experimental Protocols

Protocol 1: Dose-Response Curve using Western Blot

-

Cell Seeding: Plate your cells at a desired density and allow them to adhere overnight.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against a known downstream target of RUNX1 and a housekeeping protein (e.g., GAPDH).

Protocol 2: Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Assay: After the desired incubation period (e.g., 48 or 72 hours), add a viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

-

Measurement: Read the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration.

Visualizations

References

Technical Support Center: Enhancing the In Vivo Stability of AI-4-57

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Issue 1: High variability in in vivo efficacy or pharmacokinetic data.

-

-

A: High variability can stem from several factors. Ensure consistent formulation and administration of the compound. For poorly soluble molecules, the formation of a uniform and stable suspension or solution is critical. Check for proper dosing technique (e.g., oral gavage, intraperitoneal injection) to ensure the full dose is administered each time. Animal-to-animal differences in metabolism can also contribute; using a sufficient number of animals per group can help mitigate this.

-

Issue 2: Poor correlation between in vitro potency and in vivo efficacy.

-

-

A: This is a common challenge with protein-protein interaction inhibitors.

-

Poor Bioavailability: The compound may not be well absorbed or may not reach the target tissue in sufficient concentrations. Consider formulation strategies to enhance solubility and absorption.

-

Target Engagement: Confirm that the compound is reaching its target in the desired cellular compartment and engaging with CBFβ-SMMHC. This can be assessed through pharmacodynamic markers, such as measuring the expression of RUNX1 target genes in tumor tissues.[2][4]

-

Off-Target Effects: The compound might have off-target activities that counteract its intended therapeutic effect.

-

Issue 3: Compound precipitation or formulation issues.

-

-

A: For compounds with low aqueous solubility, several formulation approaches can be explored:

-

Co-solvents: Use a mixture of biocompatible solvents like DMSO, ethanol, and polyethylene glycol (PEG).

-

Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to improve solubility and stability.

-

Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.

-

Lipid-based formulations: Encapsulating the compound in lipid-based carriers can improve solubility and absorption.

-

Nanoparticle formulations: Encapsulation in nanoparticles can protect the compound from degradation and improve its pharmacokinetic profile.

It is crucial to include a vehicle-only control group in your experiments to assess any potential toxicity of the formulation itself.

-

-

Quantitative Data Summary

| Compound | In Vivo Half-life (t½) in Mouse Plasma | Key Structural Modification | Reference |

| AI-4-57 | 37 minutes | - | [2] |

| AI-10-49 | 380 minutes | Trifluoromethoxy substitution and bivalent linker | [1][3][4] |

Experimental Protocols

Murine Pharmacokinetic Study Protocol

1. Animal Model:

-

Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or as relevant to the disease model). House animals in accordance with institutional guidelines.

2. Compound Formulation and Administration:

-

Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG, and saline).

-

Administer a single dose of the compound to each mouse via the desired route (e.g., oral gavage or intravenous injection).

3. Blood Sampling:

-

Collect blood samples (~50-100 µL) at predetermined time points post-administration. A typical time course for a compound with an unknown half-life might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Collect blood via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

5. Bioanalysis:

-

Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the test compound in the plasma samples.

6. Pharmacokinetic Analysis:

-

Plot the plasma concentration of the compound versus time.

-

Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Visualizations

Caption: CBFβ-SMMHC/RUNX1 signaling pathway in normal and AML cells and its inhibition.

Caption: Experimental workflow for a murine pharmacokinetic study.

References

- 1. AI-10-49 - Wikipedia [en.wikipedia.org]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

AI-4-57 FRET Assay Technical Support Center

Frequently Asked Questions (FAQs)

Q2: What are the essential reagents and equipment for this assay?

-

Donor-only Control: A sample with only the donor-labeled protein to measure its baseline fluorescence and spectral bleed-through into the acceptor channel.[7]

-

Acceptor-only Control: A sample with only the acceptor-labeled protein to measure its background fluorescence upon direct excitation at the donor's excitation wavelength.[7]

Experimental Workflow

Troubleshooting Guide

Low or No FRET Signal

| Possible Cause | Solution |

| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific donor-acceptor pair. The choice of emission filters is critical for a successful TR-FRET assay.[4] |

| Low Protein Concentrations | Ensure that the final concentrations of the labeled proteins are optimal. A typical concentration for a similar assay is 100 nM for both the Cerulean-Runt domain and Venus-CBFβ.[8] Titrate protein concentrations to find the optimal signal window. |

| Inactive Proteins | Confirm the activity and proper folding of the fluorescently tagged proteins. Improper storage or handling can lead to protein degradation or aggregation. |

| FRET Pair Spacing | The distance between the donor and acceptor fluorophores must be within the Förster distance (typically 1-10 nm) for FRET to occur.[1][2] The location of the fluorescent tags on the proteins is crucial. |

| pH or Buffer Incompatibility | The fluorescence of some proteins can be sensitive to pH and ionic concentrations in the buffer.[9] Optimize the buffer composition to ensure maximal protein activity and fluorophore stability. |

High Background Fluorescence

| Possible Cause | Solution |

| Autofluorescent Compounds | Test compounds may be inherently fluorescent. Measure the fluorescence of the compounds alone at the assay wavelengths and subtract this from the experimental wells. Using Time-Resolved FRET (TR-FRET) can significantly reduce background from short-lived fluorescence.[5][6] |

| Contaminated Assay Buffer or Plates | Use high-quality, non-fluorescent microplates (black plates are recommended for fluorescence assays).[10] Ensure the assay buffer is free of fluorescent contaminants. |

| Spectral Bleed-Through | This occurs when the donor's emission spectrum overlaps with the acceptor's emission filter, or the acceptor is directly excited by the donor's excitation wavelength.[11] Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.[12] |

| Light Scatter | Precipitated compounds or aggregated proteins can cause light scattering. Centrifuge samples before reading or filter compounds if necessary. TR-FRET can also help mitigate interference from light scatter.[6] |

Inconsistent or Variable Results

| Possible Cause | Solution |

| Pipetting Errors | Inconsistent volumes of reagents, especially at low volumes, can lead to high variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |

| Incomplete Mixing | Ensure thorough mixing of reagents in the wells without introducing bubbles. A brief centrifugation step after reagent addition can help. |

| Temperature Fluctuations | Maintain a stable temperature during incubation and reading, as temperature can affect both protein binding and fluorophore quantum yield. |

| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or ensure proper sealing of the plate during incubation. |

Photobleaching

| Possible Cause | Solution |

| Excessive Excitation Light Intensity | Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.[13] Reduce the intensity of the excitation light or the exposure time. |

| Repeated Measurements of the Same Well | Minimize the number of readings per well. If kinetic measurements are necessary, optimize the time intervals and exposure settings to reduce photobleaching. |

| Acceptor Photobleaching Affecting Donor Signal | In some FRET methods like acceptor photobleaching FRET, the acceptor is intentionally bleached.[14][15][16] However, unintentional bleaching during a standard sensitized emission assay will lead to inaccurate results. Protect samples from light as much as possible. |

Troubleshooting Flowchart

Detailed Experimental Protocol: this compound FRET Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

- Reconstitute fluorescently labeled CBFβ (Donor) and RUNX1 Runt domain (Acceptor) in the recommended assay buffer to create stock solutions.

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Create a serial dilution of this compound in assay buffer to generate a concentration gradient for IC50 determination.

2. Assay Procedure:

- In a black, low-volume 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO in assay buffer).

- Add the donor-labeled CBFβ and acceptor-labeled RUNX1 Runt domain to each well to a final concentration of 100 nM each.[8]

- Include control wells:

- Positive Control: Labeled proteins with vehicle.

- Negative Control: Labeled proteins with a saturating concentration of this compound.

- Donor Only: Donor-labeled protein with vehicle.

- Acceptor Only: Acceptor-labeled protein with vehicle.

- Buffer Blank: Assay buffer only.

- Mix the plate gently on a plate shaker.

- Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.

3. Data Acquisition:

- Set the microplate reader to the appropriate excitation and emission wavelengths for your FRET pair (e.g., for a Cerulean/Venus pair, excite at ~430 nm and read emissions at ~474 nm for Cerulean and ~525 nm for Venus).[8]

- For TR-FRET, incorporate a time delay between excitation and fluorescence detection.[17]

4. Data Analysis:

- Correct for background fluorescence by subtracting the signal from the buffer blank wells.

- Calculate the FRET ratio for each well, typically the ratio of the acceptor emission to the donor emission (e.g., 525 nm / 474 nm).[8]

- Plot the FRET ratio against the logarithm of the this compound concentration.

- Fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Protein Concentration | 50 - 200 nM | Optimal concentration should be determined experimentally to maximize the signal-to-background ratio.[18] A concentration of 100 nM has been used for a similar assay.[8] |

| This compound IC50 | ~22 µM | This is the reported IC50 for the interaction of CBFβ SMMHC-RUNX1 and may vary depending on the specific assay conditions.[3] |

| Assay Window (S/B) | >5 | A signal-to-background ratio of 5 or greater is generally considered suitable for screening assays.[4][19] |

| Z'-factor | >0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay for high-throughput screening.[19] |

| Time Delay (TR-FRET) | 50 - 150 µs | This delay allows for the decay of short-lived background fluorescence, improving the signal-to-noise ratio.[6][19] |

References

- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 2. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. poly-dtech.com [poly-dtech.com]

- 11. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Issues in confocal microscopy for quantitative FRET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]

- 16. internt.slu.se [internt.slu.se]

- 17. bmglabtech.com [bmglabtech.com]

- 18. mdpi.com [mdpi.com]